Cloperidone hydrochloride
Overview
Description
Cloperidone Hydrochloride is a quinazolinedione derivative known for its sedative and antihypertensive properties. It was discovered in 1965 by Miles Laboratories and has since been studied for its various pharmacological effects . The compound’s molecular formula is C21H24Cl2N4O2, and it has a molecular weight of 435.3 g/mol .
Preparation Methods
The synthesis of Cloperidone Hydrochloride involves multiple steps, starting with the formation of the quinazoline-2,4-dione core. The synthetic route typically includes the following steps:
Formation of the quinazoline-2,4-dione core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Introduction of the chlorophenyl group: This step involves the use of chlorophenyl derivatives in a substitution reaction to attach the chlorophenyl group to the piperazine ring.
Formation of the hydrochloride salt: The final step involves the salification of the compound with hydrochloric acid to form this compound.
Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Cloperidone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazoline-2,4-dione core.
Substitution: The piperazine ring and chlorophenyl group can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cloperidone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving quinazolinedione derivatives and piperazine-containing compounds.
Biology: The compound’s sedative and antihypertensive properties make it a subject of interest in pharmacological studies.
Medicine: this compound is studied for its potential therapeutic effects in treating hypertension and related conditions.
Industry: The compound’s chemical properties make it useful in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of Cloperidone Hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to receptors in the central nervous system, leading to sedative and antihypertensive effects. The exact molecular pathways involved include modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Cloperidone Hydrochloride is unique among quinazolinedione derivatives due to its specific pharmacological properties. Similar compounds include:
Iloperidone: Another quinazolinedione derivative with antipsychotic properties.
Piperidone derivatives: These compounds share structural similarities but differ in their pharmacological effects.
This compound stands out due to its combination of sedative and antihypertensive properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2.ClH/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28;/h1-3,5-8,15H,4,9-14H2,(H,23,28);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGOVTRSGWYKSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200500 | |
Record name | Cloperidone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525-26-8 | |
Record name | Cloperidone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLOPERIDONE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=198100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cloperidone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPERIDONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17682058OP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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